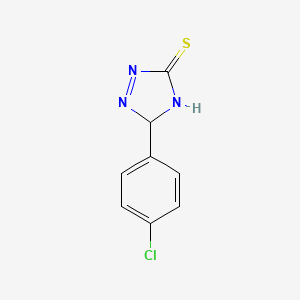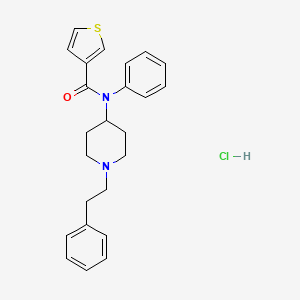
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of synthetic opioids This compound is structurally related to fentanyl, a well-known potent opioid analgesic
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached to the nitrogen atom of the piperidine ring via an amide bond formation.
Incorporation of the Thiophene Carboxamide: The thiophene carboxamide moiety is introduced through a condensation reaction with the appropriate thiophene derivative.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
科学研究应用
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential as an analgesic and its pharmacokinetic properties.
Industry: It is used in the development of new synthetic opioids and as a tool for studying drug metabolism and toxicity.
作用机制
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of the compound to the receptor activates G-protein coupled signaling pathways, resulting in the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neurotransmitter release. This ultimately leads to pain relief and sedation.
相似化合物的比较
N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride is compared with other similar compounds such as:
Fentanyl: Both compounds are potent synthetic opioids, but N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride has a thiophene carboxamide moiety, which may alter its pharmacokinetic properties.
Acryloylfentanyl: Similar in structure, but acryloylfentanyl has an acrylamide group instead of a thiophene carboxamide.
Acetylfentanyl: This compound has an acetyl group, making it less potent than N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-3-carboxamide, monohydrochloride.
属性
CAS 编号 |
2748624-69-1 |
|---|---|
分子式 |
C24H27ClN2OS |
分子量 |
427.0 g/mol |
IUPAC 名称 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H |
InChI 键 |
MOAWNAFHWYTXKW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CSC=C3)CCC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)

![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)
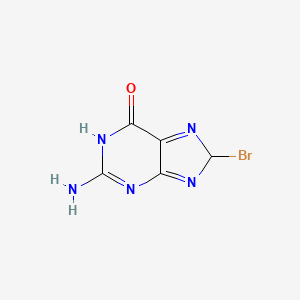
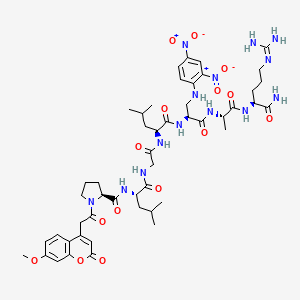
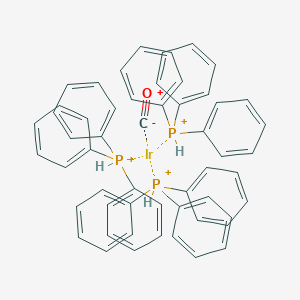
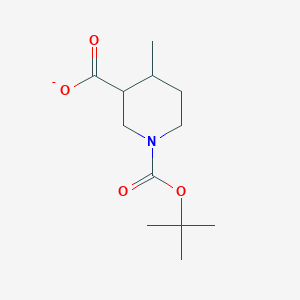
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
